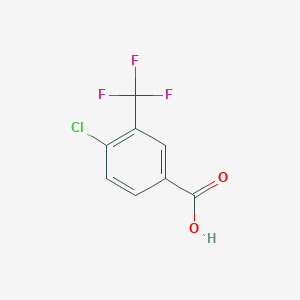

4-Chloro-3-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHHAZOVVZBSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378756 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-36-6 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-(trifluoromethyl)benzoic acid CAS number and properties

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic acid

CAS Number: 1737-36-6

This technical guide provides a comprehensive overview of this compound, a key building block in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of a chlorine atom and a trifluoromethyl group on the benzoic acid ring makes it a versatile synthon for creating complex molecular architectures.[1] Its key properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 1737-36-6 |

| Molecular Formula | C₈H₄ClF₃O₂[1] |

| Molecular Weight | 224.56 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Chloro-α,α,α-trifluoro-m-toluic acid, 5-Carboxy-2-chlorobenzotrifluoride, 3-Trifluoromethyl-4-chlorobenzoic acid[1] |

| InChI Key | PPHHAZOVVZBSCM-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 163-165 °C[3] |

| Boiling Point | 289.9 °C at 760 mmHg[3] |

| Flash Point | 129 °C[3] |

| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble)[3] |

| XLogP3 | 3.7[1] |

Synthesis and Experimental Protocols

General Experimental Protocol: Carboxylation (Illustrative)

The following is an illustrative protocol for a copper-catalyzed carboxylation of a related aryl halide, which demonstrates a potential synthetic route.

Materials:

-

Aryl Halide Precursor (e.g., 1-chloro-2-(trifluoromethyl)-4-iodobenzene)

-

Copper(I) catalyst (e.g., Cu(IPr)Cl)

-

Carboxylating agent (e.g., a CO₂ source or surrogate)

-

Solvent (e.g., THF)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a glovebox, charge a glass reaction tube with the Cu(IPr)Cl catalyst and the carboxylating agent.

-

Add a solution of the aryl halide precursor in THF to the reaction tube.

-

Seal the tube, remove it from the glovebox, and heat at 70 °C for 16 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Acidify the mixture with 1 M aqueous HCl and saturate with sodium chloride.

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired benzoic acid derivative.[3]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its functional groups can be modified through various chemical transformations to build complex structures.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A significant application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines. The carboxylic acid group can be activated and reacted with an appropriate amine to form an amide bond, which is a key step in building the final heterocyclic structure.

The diagram below illustrates a generalized workflow for the synthesis of a complex molecule using this compound as a starting material.

Caption: Synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | May be harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] |

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Relationship Diagram

The following diagram illustrates the logical relationships between the compound's structure, properties, and applications.

Caption: Interrelationship of compound characteristics and uses.

References

Physicochemical characteristics of 4-Chloro-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and structural attributes of this compound. The information is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and a trifluoromethyl group on the benzoic acid core, imparts specific chemical reactivity and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 1737-36-6[3][4] |

| Molecular Formula | C₈H₄ClF₃O₂[4][5] |

| Molecular Weight | 224.57 g/mol [3] |

| InChI | InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H,13,14)[3][4] |

| InChIKey | PPHHAZOVVZBSCM-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl[4] |

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Physical Form | White to off-white crystalline powder.[3][5][6] |

| Melting Point | 163-165 °C[3][5] |

| Boiling Point | 289.9 °C at 760 mmHg[3] |

| Density | 1.523 g/cm³[1][5] |

| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble).[1][5] |

| pKa | 3.54 ± 0.10 (Predicted)[1] |

| Flash Point | 129 °C[3][5] |

| Vapor Pressure | 0.000984 mmHg at 25 °C[5] |

| Refractive Index | 1.496[5] |

Experimental Protocols for Characterization

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard laboratory procedures.

Melting Point Determination

The melting point is a fundamental indicator of purity.[7] A common method involves using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is tapped gently to ensure dense packing.[9][10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[9]

-

Heating and Observation: For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[9]

-

Precise Measurement: A fresh sample is then heated slowly, at a ramp rate of about 2 °C/min, starting from a temperature 15-20 °C below the approximate melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[7][10] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination

Solubility is determined to understand the compound's behavior in different solvent systems, which is critical for formulation and reaction chemistry.[11][12]

Protocol (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water) in a sealed flask.[11]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.[11] Care must be taken to maintain the temperature during this step.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).[1][5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity. Potentiometric titration is a precise and common method for its determination.[13][14]

Protocol (Potentiometric Titration):

-

Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1-10 mM).[15] The ionic strength is kept constant using an inert salt like KCl.[15]

-

Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15] The solution is stirred continuously.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[15]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[13]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the characterization and application of this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 1737-36-6 [sigmaaldrich.com]

- 4. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 1737-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide on 4-Chloro-3-(trifluoromethyl)benzoic acid

This document provides a detailed overview of the chemical properties of 4-Chloro-3-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Quantitative Chemical Data

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₂[1][2][3][4] |

| Molecular Weight | 224.56 g/mol [1][2][3] |

| IUPAC Name | This compound[2][5] |

| CAS Number | 1737-36-6[1][2][3] |

| Melting Point | 163-165 °C[3] |

| Boiling Point | 290 °C[3] |

| Water Solubility | 0.039 g/L at 25°C[1][3] |

Chemical Structure

The two-dimensional structure of this compound is illustrated in the diagram below. This visualization provides a clear representation of the atomic arrangement and bonding within the molecule.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is crucial for its effective use in research and development, particularly in drug discovery and formulation.

Core Concepts: Solubility and its Importance

Solubility is a fundamental physicochemical property of a chemical compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical parameter that influences bioavailability, formulation strategies, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and formulation, necessitating advanced drug delivery technologies.

Solubility Profile of this compound

This compound is a white to off-white crystalline solid. Its solubility is influenced by the presence of both a polar carboxylic acid group and a nonpolar trifluoromethylphenyl group.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available data for structurally similar compounds, a qualitative and estimated solubility profile can be presented.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Quantitative Data (at 25°C) |

| Water | H₂O | High | Slightly Soluble | 0.039 g/L[1] |

| Methanol | CH₃OH | High | Soluble | Data not available |

| Ethanol | C₂H₅OH | High | Soluble | Data not available |

| Acetone | C₃H₆O | Medium | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Very Soluble | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | Data not available |

Note: The expected solubility is inferred from the general solubility of substituted benzoic acids and the known qualitative solubility in methanol. Further experimental verification is required for precise quantitative values.

For comparison, structurally related compounds exhibit the following solubility characteristics:

-

4-Chlorobenzoic acid: Soluble in methanol and ethanol, and very slightly soluble in water.[2]

-

3-(Trifluoromethyl)benzoic acid: Exhibits limited solubility in water but dissolves readily in common organic solvents such as ethanol and acetone.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents, employing the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Potential Biological Relevance and Logical Workflow

While direct involvement of this compound in specific signaling pathways is not well-documented, it serves as a crucial building block for the synthesis of various biologically active molecules. Notably, its derivatives have been investigated as potential antibacterial agents that may target the fatty acid biosynthesis pathway in bacteria.[4][5]

The following diagram illustrates a logical workflow from the chemical intermediate to its potential biological application.

Caption: Logical workflow from this compound to potential antibacterial action.

The following diagram illustrates a simplified workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of this compound. While quantitative data in various organic solvents remains to be fully elucidated through experimental studies, its structural characteristics suggest good solubility in polar organic solvents. The provided experimental protocol offers a robust method for accurately determining its solubility. Furthermore, the exploration of its role as a precursor for potential antibacterial agents highlights its significance in the ongoing search for novel therapeutics. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data interpretation for 4-Chloro-3-(trifluoromethyl)benzoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 4-Chloro-3-(trifluoromethyl)benzoic acid, a compound of interest in various chemical and pharmaceutical research fields. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected spectral characteristics, provides detailed experimental protocols, and presents a logical workflow for spectral interpretation.

Spectral Data Summary

The following tables summarize the predicted and observed spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR | |||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constant (J) | Carbon | Predicted Chemical Shift (ppm) |

| H-2 | 8.35 | d, J ≈ 2.0 Hz | C-1 | 133 |

| H-5 | 7.70 | d, J ≈ 8.4 Hz | C-2 | 132 |

| H-6 | 8.15 | dd, J ≈ 8.4, 2.0 Hz | C-3 | 128 (q, J ≈ 30 Hz) |

| -COOH | 13-14 | br s | C-4 | 135 |

| C-5 | 129 | |||

| C-6 | 134 | |||

| -CF₃ | 123 (q, J ≈ 272 Hz) | |||

| -COOH | 166 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |

| C-F (Trifluoromethyl) | Stretching | 1350-1100 | Strong |

| C-Cl | Stretching | 800-600 | Medium |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950-900 | Broad, Medium |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (predicted) | Description |

| [M]⁺ | 224/226 | Molecular ion (presence of Cl isotope) |

| [M-OH]⁺ | 207/209 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 179/181 | Loss of carboxyl group |

| [M-Cl]⁺ | 189 | Loss of chlorine radical |

Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, in addition to a broad singlet for the carboxylic acid proton.

-

H-2: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded aromatic proton, appearing as a doublet with a small coupling constant due to meta-coupling with H-6.

-

H-6: This proton is ortho to the carboxylic acid group and meta to the trifluoromethyl group. It will be deshielded and appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

-

H-5: This proton is ortho to the chlorine atom and will be the most shielded of the aromatic protons, appearing as a doublet due to ortho-coupling with H-6.

-

-COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a high chemical shift, typically above 13 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments.

-

Carboxylic and Trifluoromethyl Carbons: The carboxylic acid carbon (-COOH) will be significantly deshielded due to the attached oxygen atoms. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of 120-140 ppm. The carbon attached to the trifluoromethyl group (C-3) will also show a quartet splitting with a smaller coupling constant. The carbons attached to the electron-withdrawing chlorine (C-4) and carboxylic acid (C-1) groups will be deshielded.

Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[1][2]

-

C=O Stretch: A strong, sharp absorption band around 1710-1680 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.[1]

-

C-F Stretches: Strong absorption bands in the 1350-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C=C Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.[3]

Mass Spectrum

The mass spectrum will provide the molecular weight and information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 224, with a smaller peak at m/z 226 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) to give the [M-OH]⁺ ion (m/z 207/209) and the loss of the entire carboxyl group (-COOH) to give the [M-COOH]⁺ ion (m/z 179/181).[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample may need to be derivatized to increase its volatility.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that will induce significant fragmentation.[5]

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Logical Workflow for Spectral Data Interpretation

Caption: A logical workflow for the elucidation of a chemical structure using combined spectral data.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)benzoic acid, 3-chloroprop-2-enyl ester [webbook.nist.gov]

- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Potential of 4-Chloro-3-(trifluoromethyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-Chloro-3-(trifluoromethyl)benzoic acid represent a promising class of compounds with a diverse range of biological activities. The unique combination of a chloro and a trifluoromethyl group on the benzoic acid scaffold imparts specific physicochemical properties that can enhance interactions with biological targets, improve metabolic stability, and increase membrane permeability. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The presence of the trifluoromethyl group is known to enhance the anticancer activity of various molecular scaffolds.[1] Amide derivatives, in particular, have been a focus of investigation, with several compounds exhibiting potent antiproliferative effects against a range of cancer cell lines.

One notable group of derivatives are the 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides, which are analogs of the multi-kinase inhibitor sorafenib. These compounds have shown potent cytostatic activity, in some cases exceeding that of the parent drug.[2]

Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| CHMFL-KIT-64 | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide | c-KIT wt expressing BaF3 cells | Data not explicitly provided in abstract |

| Sorafenib Analog 4a | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |

| Sorafenib Analog 4b | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |

| Sorafenib Analog 4c | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |

| Sorafenib Analog 4d | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |

| Sorafenib Analog 4e | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |

| Indazole Carboxamide Derivative | 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549 (Lung Carcinoma) | Inhibitory capacity observed |

| Indazole Carboxamide Derivative | 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | BGC-823 (Gastric Cancer) | Inhibitory capacity observed |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic potential of chemical compounds.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a defined period (e.g., 48 or 72 hours). Control wells containing untreated cells and cells treated with a vehicle (like DMSO) are also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer

Derivatives of this compound, particularly those analogous to sorafenib, are believed to exert their anticancer effects by inhibiting multiple protein kinases involved in key signaling pathways that regulate tumor cell proliferation and angiogenesis.

Caption: General signaling pathway inhibited by multi-kinase inhibitor derivatives.

Anti-inflammatory Activity

Certain derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety have shown promising anti-inflammatory properties. A notable example is the urea-based compound LMT2368, which acts as a potent inhibitor of the NLRP3 inflammasome.[3][4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of a selected derivative.

| Compound ID | Derivative Type | Target | Assay | IC50 (µM) |

| LMT2368 | 1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea | NLRP3 Inflammasome | IL-1β secretion in J774A.1 cells | 0.8 |

Experimental Protocol: Inhibition of IL-1β Secretion

This protocol describes a method to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from macrophages.

Principle: Lipopolysaccharide (LPS) is used to prime macrophages, leading to the transcription of pro-IL-1β. A second stimulus, such as ATP, then activates the NLRP3 inflammasome, which cleaves pro-caspase-1 to active caspase-1. Caspase-1, in turn, cleaves pro-IL-1β into its mature, secretable form. The amount of secreted IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

-

Cell Culture: Macrophage cell lines (e.g., J774A.1) are cultured in appropriate media.

-

Cell Priming: Cells are primed with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of pro-IL-1β.

-

Compound Treatment: The primed cells are then treated with various concentrations of the test compound for a defined period (e.g., 1 hour).

-

Inflammasome Activation: The NLRP3 inflammasome is activated by adding a stimulus like ATP (e.g., 5 mM).

-

Supernatant Collection: After a short incubation period (e.g., 30 minutes), the cell culture supernatants are collected.

-

ELISA: The concentration of IL-1β in the supernatants is determined using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of IL-1β secretion is calculated for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined from a dose-response curve.

Signaling Pathway in Inflammation

LMT2368 has been shown to directly bind to the NACHT domain of NLRP3, thereby inhibiting its activation and subsequent downstream events, including caspase-1 activation and IL-1β secretion.[3] Importantly, this inhibition occurs without affecting the NF-κB signaling pathway.[3][4]

Caption: Inhibition of the NLRP3 inflammasome pathway by LMT2368.

Enzyme Inhibitory Activity

Derivatives of benzoic acid containing trifluoromethyl and chloro substitutions have also been explored as enzyme inhibitors. Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide, including those with a chloro-substituent on the benzylidene ring, have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of cholinergic neurotransmission.[5][6]

Quantitative Enzyme Inhibition Data

The following table summarizes the in vitro inhibitory activity of selected hydrazone derivatives against AChE and BuChE.

| Compound ID | Derivative Type | Enzyme | IC50 (µM) |

| 2d | 4-(Trifluoromethyl)-N'-(2-chlorobenzylidene)benzohydrazide | AChE | 137.7 ± 5.0 |

| 2d | 4-(Trifluoromethyl)-N'-(2-chlorobenzylidene)benzohydrazide | BuChE | 63.6 ± 2.6 |

| 2q | 4-(Trifluoromethyl)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide | AChE | 100.2 ± 3.4 |

| 2q | 4-(Trifluoromethyl)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide | BuChE | 19.1 ± 0.6 |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity and inhibition.

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATC) by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Procedure:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of ATC in water, and solutions of the test compounds at various concentrations.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to the appropriate wells.

-

Enzyme Addition: Add the AChE solution to all wells except for the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the ATC solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute) for a set period of time.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity. The IC50 value is determined from a dose-response curve.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for screening and characterizing enzyme inhibitors.

Caption: Workflow for the evaluation of enzyme inhibitory activity.

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential in drug discovery. The data presented in this guide highlight their promising anticancer, anti-inflammatory, and enzyme inhibitory activities. The detailed experimental protocols and descriptions of relevant signaling pathways provide a solid foundation for further research and development in this area. Continued exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity, ultimately leading to the identification of novel therapeutic candidates.

References

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of 4-Chloro-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Chloro-3-(trifluoromethyl)benzoic acid

This guide provides comprehensive safety, handling, and storage information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| CAS Number | 1737-36-6 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 163-165 °C | [2] |

| Boiling Point | 289.9 °C at 760 mmHg | [2] |

| Flash Point | 129 °C | [2] |

| Water Solubility | Slightly soluble (0.039 g/L at 25 °C) | [1] |

| pKa | 3.54 ± 0.10 (Predicted) | [1] |

Toxicological and Safety Data

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Safe Handling Procedures

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in the table below.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and dust. |

| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a fully buttoned lab coat. An impervious apron should be worn over the lab coat when handling larger quantities. | To prevent skin contact, which can cause irritation. |

| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, an N95-rated respirator is required when handling the solid powder. | To avoid inhalation of dust, which can cause respiratory tract irritation. |

General Handling Practices

-

Engineering Controls : All operations involving solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]

-

Weighing and Transferring : When weighing the solid, use a draft shield or conduct the operation within a fume hood to prevent the dispersal of dust.[1] Use appropriate tools, such as spatulas, to handle the solid and avoid creating dust.[1] When transferring solutions, use a funnel to prevent spills.[1]

-

Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Spills : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. For larger spills, evacuate the area and follow institutional emergency procedures. Do not allow the chemical to enter drains.[1]

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage Conditions

-

Container : Keep the container tightly closed in a dry and well-ventilated place.[3][6]

-

Temperature : Store at room temperature.[2]

-

Incompatible Materials : Store away from strong oxidizing agents and strong bases.[7]

Disposal Plan

-

Waste Collection : All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

-

Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]

-

Procedure : Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving substituted benzoic acids, which are applicable to this compound.

Protocol for Recrystallization (Purification)

This protocol is adapted from standard procedures for the recrystallization of benzoic acid and is suitable for the purification of this compound, taking into account its solubility profile.

-

Solvent Selection : Given the slight solubility in water, a mixed solvent system (e.g., ethanol/water or acetone/water) may be more effective. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. This should be done on a hot plate in a fume hood.[8]

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

-

Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1][6]

-

Crystallization : Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6][8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][3]

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][6]

-

Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

-

Drying : Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol for Quenching a Reaction

This protocol outlines a general procedure for safely neutralizing (quenching) a reaction mixture containing an acidic compound like this compound.

-

Cooling : Cool the reaction mixture in an ice bath to control any potential exotherm.

-

Neutralization : Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with stirring. The addition should be done portion-wise to control the rate of gas (CO₂) evolution.

-

pH Check : Monitor the pH of the aqueous layer with pH paper or a pH meter to ensure the mixture has been neutralized (pH ~7-8).

-

Extraction : Once neutralized, the product can be extracted into an appropriate organic solvent.

-

Work-up : The organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. famu.edu [famu.edu]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. fishersci.com [fishersci.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Material Safety of 4-Chloro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the material safety data for 4-Chloro-3-(trifluoromethyl)benzoic acid (CAS No. 1737-36-6). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, hazards, and safe handling procedures.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its key physical and chemical properties are summarized in the table below, providing essential data for handling and storage.

| Property | Value |

| Molecular Formula | C8H4ClF3O2 |

| Molecular Weight | 224.56 g/mol [1] |

| Appearance | White to off-white powder or crystal[2] |

| Melting Point | 163-165 °C[2][3] |

| Boiling Point | 289.9 °C at 760 mmHg[3] |

| Flash Point | 129 °C[2][3] |

| Water Solubility | Slightly soluble (0.039 g/L at 25°C)[2][4] |

| pKa | 3.54 ± 0.10 (Predicted)[2] |

Toxicological Data and Hazard Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

Pictogram:

Signal Word: Warning[1]

Experimental Protocols for Hazard Assessment

Standardized protocols are utilized to assess the skin and eye irritation potential of chemical substances. The following methodologies, based on OECD guidelines, are representative of the experimental procedures used to evaluate compounds like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

-

Test System: A three-dimensional human epidermis model with a functional stratum corneum.

-

Procedure:

-

A small amount of the test substance is applied topically to the tissue surface.

-

The substance is left in contact for a defined period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which determines the metabolic activity of the cells.

-

Classification: A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This assay identifies chemicals that have the potential to cause serious eye damage or irritation by evaluating their effect on a reconstructed human cornea-like epithelium model.

-

Test System: A multi-layered epithelial model that mimics the properties of the human corneal epithelium.

-

Procedure:

-

The test substance is applied to the surface of the corneal model.

-

After a specified exposure time, the tissue is washed.

-

The tissue is then incubated for a post-exposure period.

-

-

Endpoint: Similar to the skin irritation test, cell viability is assessed using methods like the MTT assay.

-

Classification: The degree of cytotoxicity, reflected by the reduction in cell viability, is used to classify the substance's eye irritation potential.

Emergency and First Aid Procedures

The following diagram outlines the recommended first aid measures in case of exposure to this compound.

Handling, Storage, and Spill Response

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates a logical workflow for responding to a chemical spill.

Environmental Considerations

There is limited publicly available data on the environmental fate and ecotoxicity of this compound. Due to its chemical structure, it is important to prevent its release into the environment. Proper disposal of the chemical and any contaminated materials is essential to avoid potential harm to aquatic and terrestrial ecosystems.

Disposal:

-

Dispose of contents/container in accordance with licensed collector's sorting instructions.

-

Do not let the product enter drains.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. This guide provides essential safety information for its use in a research and development setting. Adherence to the outlined safety protocols, proper use of personal protective equipment, and appropriate emergency preparedness are paramount to ensure the safety of all personnel working with this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use.

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro groups, make it an invaluable synthon for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the compound's history, physicochemical properties, detailed synthesis protocols, and its significant role in the discovery of novel therapeutic agents.

Introduction and Historical Context

The precise discovery of this compound is not attributed to a single event but is deeply rooted in the broader expansion of organofluorine chemistry. The trifluoromethyl group (-CF3) became a subject of intense interest in the mid-20th century for its profound impact on the biological and chemical properties of organic molecules. The strategic incorporation of the -CF3 group can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound was developed as a versatile intermediate, providing a scaffold to introduce both a chloro and a trifluoromethyl moiety onto a benzene ring, which is a common core structure in many pharmaceuticals. Its history is primarily one of enabling the synthesis of more complex, biologically active molecules.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthesis and drug design. The compound typically appears as a white to off-white crystalline powder[1]. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [3] |

| Melting Point | 163-165 °C | [4] |

| Boiling Point | 289.9 °C at 760 mmHg | [4] |

| Flash Point | 129 °C | [4] |

| Density | 1.523 g/cm³ | [2] |

| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble) | [2][5] |

| XLogP3 | 3.7 | [3] |

| Vapor Pressure | 0.000984 mmHg at 25 °C | [2] |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is vital for researchers. A common pathway involves the multi-step transformation of a readily available precursor, o-chlorobenzotrifluoride. The following is a representative, generalized experimental protocol based on established chemical transformations.

Experimental Protocol: A Generalized Synthesis Pathway

This protocol outlines the nitration of o-chlorobenzotrifluoride followed by reduction to an aniline derivative, which can then be further transformed into the target benzoic acid through diazotization and carboxylation (Sandmeyer-type reaction). A related patent for a similar intermediate outlines a process starting with o-chlorotrifluoromethane[6].

Step 1: Nitration of o-Chlorobenzotrifluoride

-

In a three-neck flask equipped with a stirrer and a dropping funnel, add 100g of o-chlorobenzotrifluoride and 160g of concentrated sulfuric acid (98%)[6].

-

Maintain the temperature between 10-15 °C using an ice bath and stir the mixture uniformly[6].

-

Slowly add 70g of concentrated nitric acid (65%) dropwise, ensuring the reaction temperature is maintained at 40-45 °C[6].

-

After the addition is complete, maintain the temperature and continue stirring for 5 hours[6].

-

Quench the reaction by adding 80g of water, then transfer the mixture to a separatory funnel.

-

Collect the lower organic layer, which contains the nitrated product, primarily 2-chloro-1-nitro-3-(trifluoromethyl)benzene.

Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline

-

The nitrated intermediate is then reduced to the corresponding aniline. A common method involves using a reducing agent like hydrazine hydrate in the presence of a catalyst such as iron(III) chloride and activated carbon[6].

-

This reduction step selectively converts the nitro group to an amino group, yielding 4-chloro-3-(trifluoromethyl)aniline.

Step 3: Conversion to this compound

-

The resulting aniline is converted to the target benzoic acid via a Sandmeyer-type reaction.

-

The aniline is first diazotized by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then subjected to a carboxylation reaction. This can be achieved through various methods, including cyanation followed by hydrolysis or direct carbonylation using a suitable catalyst.

// Nodes Start [label="o-Chlorobenzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Nitration\n(Conc. H₂SO₄, Conc. HNO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Chloro-1-nitro-3-(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., Hydrazine Hydrate, FeCl₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="4-Chloro-3-(trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Sandmeyer [label="Sandmeyer-type Reaction\n(Diazotization then Carboxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes Start [label="o-Chlorobenzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Nitration\n(Conc. H₂SO₄, Conc. HNO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Chloro-1-nitro-3-(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., Hydrazine Hydrate, FeCl₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="4-Chloro-3-(trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Sandmeyer [label="Sandmeyer-type Reaction\n(Diazotization then Carboxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Nitration; Nitration -> Intermediate1; Intermediate1 -> Reduction; Reduction -> Intermediate2; Intermediate2 -> Sandmeyer; Sandmeyer -> End; } end_dot Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a highly valued synthon in pharmaceutical research due to the combined electronic effects of its substituents[7]. The chlorine atom and the trifluoromethyl group are both electron-withdrawing, which can influence the reactivity and biological interactions of molecules derived from this acid.

A notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have been investigated for their antiproliferative activity against melanoma cell lines[5]. In these syntheses, the carboxylic acid group serves as a handle for amide bond formation or other coupling reactions, incorporating the chloro-trifluoromethylphenyl moiety into a larger, more complex active pharmaceutical ingredient (API).

The presence of both a halogen and a trifluoromethyl group allows for diverse chemical transformations, making it a versatile starting material for building intricate molecular structures in custom synthesis projects[7].

// Nodes Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., Amide Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrolo [label="Pyrrolo[2,3-d]pyrimidine\n Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; API [label="Biologically Active Derivatives\n(e.g., Antiproliferative Agents)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., Amide Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrolo [label="Pyrrolo[2,3-d]pyrimidine\n Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; API [label="Biologically Active Derivatives\n(e.g., Antiproliferative Agents)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> Coupling; Pyrrolo -> Coupling; Coupling -> API; } end_dot Caption: Role as a building block in the synthesis of bioactive pyrrolo[2,3-d]pyrimidines.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern science. While its own history is that of a crucial supporting molecule rather than a standalone discovery, its impact is significant. By providing a reliable and versatile scaffold, it has enabled the synthesis and exploration of a wide range of complex molecules, particularly in the pharmaceutical industry. The continued use of this and similar fluorinated building blocks will undoubtedly fuel future innovations in drug discovery and materials science.

References

- 1. This compound | 1737-36-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1737-36-6 [sigmaaldrich.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Theoretical and Computational Studies of 4-Chloro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside relevant experimental data. The document details its molecular structure, spectroscopic properties, and electronic characteristics, supported by data from computational chemistry methods such as Density Functional Theory (DFT). Furthermore, generalized experimental protocols for its synthesis and characterization are presented to aid researchers in their practical applications.

Molecular Structure and Properties

This compound (C₈H₄ClF₃O₂) is a white to off-white crystalline powder.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at the 4-position, and a trifluoromethyl group at the 3-position. This combination of electron-withdrawing groups significantly influences the molecule's reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [2] |

| Melting Point | 163-165 °C | [1] |

| Boiling Point | 290 °C (predicted) | |

| Appearance | White to off-white powder/crystal | [1] |

| CAS Number | 1737-36-6 | [2] |

Experimental Data and Protocols

While specific, detailed experimental protocols for this compound are not extensively published, general methods for the synthesis and characterization of similar benzoic acid derivatives can be adapted.

Synthesis

A common route for the synthesis of substituted benzoic acids involves the oxidation of the corresponding toluene derivative. An alternative approach is the carboxylation of a Grignard reagent derived from the corresponding aryl halide.

General Protocol for Synthesis via Grignard Reaction:

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-chloro-1-bromo-2-(trifluoromethyl)benzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled in an ice bath and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

-

Workup: The reaction mixture is quenched with dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

2.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The experimental and theoretical vibrational frequencies for related compounds provide a basis for the interpretation of the spectra of this compound.[5][6]

General Protocol for FT-IR and FT-Raman Spectroscopy:

Caption: General workflow for FT-IR and FT-Raman spectroscopic analysis.

Expected Vibrational Modes:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch (trifluoromethyl) | 1100-1350 |

| C-Cl stretch | 700-850 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents.[7][8]

Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Proton | Expected Chemical Shift (δ) | Multiplicity |

| H-2 | 8.2 - 8.4 | d |

| H-5 | 7.8 - 8.0 | dd |

| H-6 | 7.6 - 7.8 | d |

| COOH | 12.0 - 13.0 | br s |

Expected ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

| Carbon | Expected Chemical Shift (δ) |

| C=O | 165 - 170 |

| C-CF₃ | 130 - 135 (q) |

| C-Cl | 135 - 140 |

| Aromatic C-H | 125 - 135 |

| CF₃ | 120 - 125 (q) |

Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the molecular properties of this compound.[9]

DFT Calculations

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such molecules.[10]

General Workflow for DFT Calculations:

Caption: General workflow for performing DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both HOMO and LUMO.[11][12]

Calculated Electronic Properties (Illustrative Values based on similar compounds):

| Parameter | Estimated Value |

| E_HOMO | -7.0 to -8.0 eV |

| E_LUMO | -1.5 to -2.5 eV |

| E_gap (HOMO-LUMO) | 5.0 to 6.0 eV |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a description of the Lewis-like chemical bonding and charge distribution within a molecule. It can reveal hyperconjugative interactions and the nature of intramolecular charge transfer. For this compound, NBO analysis would likely show significant polarization of the C-Cl and C-CF₃ bonds, and delocalization of electron density within the aromatic ring and the carboxylic acid group.[10][13]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating susceptibility to electrophilic attack. Positive potential (blue) would be expected around the acidic proton and potentially on the aromatic protons, indicating sites for nucleophilic interaction.

Potential Applications in Drug Development

While this compound is primarily a chemical intermediate, its structural motifs are found in various biologically active molecules. The chloro and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.